molecular formula C11H10F3NO2 B13682132 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer: B13682132
Molekulargewicht: 245.20 g/mol
InChI-Schlüssel: YCZGBZDUXLGMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with an ethyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The benzoxazinone scaffold is notable for its diverse biological activities, including anticancer, antifungal, and kinase inhibition properties . The trifluoromethyl group enhances electrophilicity and metabolic stability, making this compound a promising candidate for therapeutic applications .

Eigenschaften

Molekularformel

C11H10F3NO2

Molekulargewicht

245.20 g/mol

IUPAC-Name

2-ethyl-7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-4-3-6(11(12,13)14)5-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16)

InChI-Schlüssel

YCZGBZDUXLGMCW-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorination and Fluorination Strategy

A prominent method for preparing trifluoromethyl-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives involves a two-step chlorination and fluorination process starting from a 7-fluoro-2H-1,4-benzoxazin-3(4H)-one compound. The key steps include:

  • Step 1: Chlorination of the hydrogen atom at the 2-position using a chlorination reagent to produce a 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one intermediate.
  • Step 2: Chlorine-fluorine exchange reaction of the dichloro intermediate with a fluorination reagent to introduce two fluorine atoms at the 2-position, yielding the 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one compound.

This method is advantageous due to its use of inexpensive and safe raw materials, high product yields, and avoidance of hazardous intermediates. It overcomes previous limitations such as high raw material cost and poor safety profiles associated with reagents like sodium hydride and expensive catalysts.

Example Reaction Yield Calculation:

$$
\text{Yield} = \left(\frac{\text{moles of product}}{\text{moles of starting 7-fluoro compound}}\right) \times 100\%
$$

Tandem Coupling/Smiles Rearrangement/Cyclization Approach

Another efficient synthetic route to benzooxazinone scaffolds, including substituted derivatives, is a one-pot tandem reaction involving:

  • Coupling of substituted 1,2-dihalobenzenes or 2-haloni troarenes with 2-hydroxyacetamide,
  • Followed by Smiles rearrangement,
  • And intramolecular cyclization.

This reaction proceeds under mild conditions at room temperature using cesium carbonate as base and dimethylformamide as solvent. It provides good to excellent yields and broad substrate scope, allowing diversity at two substituent positions on the benzooxazinone ring system.

Optimization Data (Selected):

Entry Base Solvent Yield (%) Notes
1 Cesium carbonate DMF 71 Optimal base and solvent
2 Potassium carbonate DMF Lower Less effective than Cs2CO3
3 Sodium hydride DMF Low Non-cyclized byproducts
4 t-Butoxide DMF Low Non-cyclized byproducts

This approach is notable for avoiding costly ligands and harsh conditions required in other methods, making it practical for diverse benzooxazinone derivatives synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

A related synthetic methodology for functionalized 2H-1,4-benzoxazin-3(4H)-one derivatives involves modification with 1,2,3-triazole rings via copper-catalyzed azide-alkyne cycloaddition. The process includes:

  • Reaction of 6-amino-2H-benzo[b]oxazin-3(4H)-one with 3-ethynylbenzoic acid to form an intermediate amide,
  • Subsequent reaction with various azides in the presence of copper sulfate and sodium ascorbate,
  • Refluxing in a mixed solvent system (tert-butanol, water, tetrahydrofuran) at 70°C for 6 hours,
  • Purification by recrystallization.

This method yields a library of novel derivatives with confirmed structures by nuclear magnetic resonance spectroscopy and is useful for biological activity studies.

Palladium-Catalyzed Synthesis of Trifluoromethylated Benzooxazines

A palladium-catalyzed synthetic route has been reported for 4-phenyl-3-(trifluoromethyl)-4H-benzo[b]oxazine derivatives, which share structural similarity with the target compound. The procedure involves:

  • Reaction of trifluoromethyl imine precursors with lithium bromide in acetonitrile at 80°C,
  • Addition of palladium acetate, tri-tert-butylphosphine, sodium hydroxide, and toluene,
  • Stirring at 100°C under nitrogen atmosphere for 10-20 hours,
  • Purification by flash chromatography.

Yields of around 65% have been achieved, and the method allows further derivatization of the benzooxazine core.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range References
Chlorination + Fluorination Chlorination reagent, fluorination reagent Safe, inexpensive, high yield High (not specified)
Tandem Coupling/Smiles Rearrangement Cesium carbonate, DMF, room temperature Mild conditions, broad substrate scope 60-80%
Copper-Catalyzed Azide-Alkyne Cycloaddition CuSO4, sodium ascorbate, reflux, mixed solvents Structural diversity, biological relevance Moderate to high
Palladium-Catalyzed Trifluoromethylation Pd(OAc)2, tri-tert-butylphosphine, NaOH, toluene Efficient trifluoromethylation ~65%

Analyse Chemischer Reaktionen

Functionalization via Amidation

The ethyl group and benzoxazine core enable amide coupling for derivative synthesis:

  • Reagents : 6-Amino-2H-benzo[b] oxazin-3(4H)-one reacts with 3-ethynylbenzoic acid using HATU/DIPEA.

  • Product : 3-Ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl)benzamide (b ).

  • Applications : Subsequent click chemistry with azides yields triazole-modified derivatives (e.g., e1–e24 ) for anti-inflammatory studies .

Example Compound :

text
3-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide (e7) Yield: 96.5% HR-MS (ESI): *m/z* 460.1163 [M+H]⁺

Source: Synthesis and characterization data from .

Halogenation and Fluorination

The trifluoromethyl group participates in chlorine-fluorine exchange reactions :

  • Step 1 : Chlorination of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one with PCl₅ or SOCl₂.

  • Step 2 : Fluorination using KF or AgF to yield 2,2,7-trifluoro derivatives.

Key Data :

  • Typical yields: 64–92% for fluorinated products.

  • Safety: Avoids hazardous intermediates compared to older methods .

Ring-Opening Reactions

The benzoxazine ring undergoes acid- or base-catalyzed ring-opening :

  • Conditions : Hydrolysis in HCl/NaOH or nucleophilic attack by amines.

  • Products : Result in substituted aniline derivatives or fused heterocycles.

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s interaction with biological targets involves:

  • Nrf2-HO-1 Pathway Activation : Reduces ROS production in LPS-induced microglial cells .

  • Molecular Docking : Triazole-modified derivatives bind Keap1-Nrf2 interfaces, enhancing anti-inflammatory effects.

CompoundROS Reduction (%)
e264.25 ± 6.96
e1657.90 ± 12.04
e2042.56 ± 5.19

Source: Flow cytometry data from .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReactivity Difference
2-Methyl-7-(trifluoromethyl)Methyl substituentReduced lipophilicity
7-FluoroFluoro at position 7Enhanced herbicidal activity

Trifluoromethyl groups improve metabolic stability and lipophilicity compared to analogues .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. This interaction often involves the formation of electron donor-acceptor complexes, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Substitutions at Position 7

The 7-position of the benzoxazinone scaffold is critical for modulating biological activity. Key comparisons include:

Compound Substituent at Position 7 Biological Activity Key Findings Reference
Target Compound Trifluoromethyl (-CF₃) Not explicitly reported (inferred from analogs) Expected enhanced reactivity and metabolic stability due to -CF₃ group -
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Bromo (-Br) Anticancer (linked to isoxazole hybrids) Demonstrated antiproliferative activity via copper(I)-catalyzed synthesis
4-Methyl-7-(pyridin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Pyridin-3-yl Aldosterone synthase inhibition Synthesized via Suzuki coupling; 31% yield, mp 149–150°C

Derivatives with Substitutions at Position 2

The ethyl group at position 2 is a common feature in several derivatives, influencing steric bulk and pharmacokinetics:

Compound Substituent at Position 2 Additional Modifications Activity Reference
Target Compound Ethyl (-CH₂CH₃) 7-CF₃ Inferred kinase inhibition potential -
6-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Ethyl 6-Cl Structural analog; no activity reported
6,8-Dibromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Ethyl 6,8-Br₂ Synthetic intermediate; CAS not assigned
  • Key Insight: Ethyl at position 2 provides steric stability without significantly altering the planar benzoxazinone core, as evidenced by crystal structures of related compounds (e.g., 6-chloro derivative) .

Fluorinated Derivatives

Fluorine substitution is a strategic modification to improve bioavailability and target binding:

Compound Fluorine Substitution Activity Key Findings Reference
Target Compound 7-CF₃ Inferred kinase/PI3Kα inhibition Analogous to compound 7f (PI3Kα IC₅₀ = 12 nM) with -CF₃ enhancing reactivity
Difluoroallicin [61] -S=O and -F Anticoagulant/antiplatelet 51 µM dose showed stronger anticoagulant activity vs. allicin
2-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 2-F SAR studies for piperazine-linked analogs Fluorine increased hydrogen bonding in docking studies
  • Key Insight: The trifluoromethyl group in the target compound may outperform mono- or difluoro analogs in target engagement due to its stronger electron-withdrawing effects and resistance to metabolic degradation .

Derivatives with Piperazine and Other Functional Groups

Modifications with piperazine or acyl chains enhance solubility and target specificity:

Compound Functional Group Activity Key Findings Reference
4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoylpiperazine derivatives Piperazine-linked PI3Kα/CDK9 inhibition Compound 7f reduced phospho-Akt (T308) dose-dependently
4-(3-(2,2-Difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Difluoro + piperazine SAR studies Lower yield (30%) but retained activity
Target Compound Ethyl + 7-CF₃ Inferred kinase inhibition Structural simplicity may favor synthetic accessibility vs. complex hybrids -
  • Key Insight : Piperazine-linked derivatives often show improved pharmacokinetics, but the target compound’s simpler structure could offer advantages in manufacturing and stability .

Biologische Aktivität

The compound 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a member of the benzo-oxazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological potential.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can be described by the following formula:

C12H10F3N1O2C_{12}H_{10}F_3N_1O_2

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticonvulsant Activity

One of the notable biological activities of compounds similar to 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is their anticonvulsant properties. A study evaluated the anticonvulsant activity of various derivatives using the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

Anticancer Activity

Research has highlighted the anticancer potential of several oxazine derivatives. For instance, a series of styryl-2(3H)-benzothiazolone analogs demonstrated potent cytotoxicity against various cancer cell lines, including MDA-MB-231 and A549. The structure-activity relationship (SAR) studies indicated that modifications in the oxazine structure could enhance cytotoxic effects, making it a promising scaffold for anticancer drug development .

Antimicrobial and Antifungal Activity

Compounds within this chemical class have also shown antimicrobial and antifungal properties. For example, substituted benzothiazines have been reported to exhibit significant activity against fungal species such as Aspergillus niger and Aspergillus fumigatus. This suggests that 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one could be explored for its antifungal efficacy .

Anti-inflammatory and Other Activities

Beyond anticonvulsant and anticancer activities, derivatives of this compound class have been investigated for anti-inflammatory effects. Some studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticonvulsant Evaluation

In a controlled study, various oxazine derivatives were tested for their anticonvulsant activity using both the MES test and rotarod test in KunMing mice. Among these, specific compounds demonstrated a significant reduction in seizure duration and frequency, suggesting their potential as effective anticonvulsants .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of oxazine derivatives revealed that certain modifications led to enhanced potency against cancer cell lines such as MCF-7 and HT-29. The most potent compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating strong anti-proliferative activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-oneAnticonvulsantNot specified
Styryl-2(3H)-benzothiazoloneCytotoxicity0.13 ± 0.01
Benzothiazine derivativeAntifungal10 μg/mL

Q & A

Q. What are the established synthetic routes for 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and what key reaction conditions influence yield and regioselectivity?

  • Methodological Answer: The compound can be synthesized via multi-step routes involving:
  • Condensation and Smiles rearrangement : Starting with substituted benzaldehydes (e.g., 3-bromo-4-hydroxy benzaldehyde) and chloroacetyl chloride, followed by O-alkylation and cyclization .
  • Copper(I)-catalyzed one-pot reactions : For regioselective synthesis, as demonstrated in the preparation of 7-bromo derivatives .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
    Critical factors include solvent choice (DMF for polar intermediates), temperature control (reflux for cyclization), and catalysts (e.g., CuI for cross-coupling). Trifluoromethyl groups may require fluorinated reagents or late-stage introduction to avoid side reactions.

Q. What spectroscopic techniques (e.g., NMR, HRMS) are most effective for characterizing the molecular structure of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives?

  • Methodological Answer:
  • ¹H/¹³C NMR : Essential for confirming substituent positions. The ethyl group at position 2 appears as a triplet (~1.2 ppm for CH₃) and quartet (~3.5 ppm for CH₂), while the trifluoromethyl group shows a singlet in ¹⁹F NMR .
  • HRMS : Validates molecular formula, especially for halogenated or trifluoromethyl-containing derivatives .
  • IR Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) .

Q. What in vitro biological screening models have been used to evaluate the pharmacological potential of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, and what key parameters should researchers consider in assay design?

  • Methodological Answer:
  • Anticancer activity : Tested against A549 (lung), DLD-1 (colon), and MV4-11 (leukemia) cell lines using MTT assays. Key parameters: IC₅₀ values, dose-response curves, and comparison to positive controls (e.g., doxorubicin) .
  • Antithrombotic effects : Evaluated via thrombelastography (TEG) to measure platelet inhibition and clotting time .
  • NF-κB inhibition : Luciferase reporter assays in HCC cells to assess transcriptional suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for trifluoromethyl-substituted 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives across different pharmacological targets?

  • Methodological Answer:
  • Comparative SAR analysis : Systematically vary substituents (e.g., ethyl vs. methyl at position 2) and test against multiple targets (e.g., NF-κB vs. 5-HT receptors) .
  • Orthogonal assays : Use kinase profiling or receptor binding studies to differentiate target-specific effects .
  • In silico modeling : Molecular docking can predict binding modes to explain divergent activities. For example, trifluoromethyl groups may enhance hydrophobic interactions with NF-κB but reduce solubility for CNS targets .

Q. What computational chemistry approaches (e.g., molecular docking, MD simulations) are suitable for predicting the binding interactions of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one with biological targets like NF-κB or 5-HT receptors?

  • Methodological Answer:
  • Molecular docking : Tools like AutoDock Vina or Schrödinger can model interactions with NF-κB’s p65 subunit or 5-HT1A’s ligand-binding domain. Key residues (e.g., Lys145 in NF-κB) may form hydrogen bonds with the oxazinone ring .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over time, particularly for flexible regions like the trifluoromethyl group .
  • QSAR models : Use Hammett constants or logP values to correlate substituent effects with activity .

Q. What experimental strategies can optimize the metabolic stability of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives while maintaining target affinity, particularly regarding the trifluoromethyl group's effects on pharmacokinetics?

  • Methodological Answer:
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to enhance bioavailability .
  • Metabolic assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of ethyl groups) and introduce deuterium or fluorine to block metabolism .
  • Caco-2 permeability studies : Assess intestinal absorption and efflux transporter interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.